molecular formula C8H14Cl2N2S B1420938 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride CAS No. 1240529-12-7

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Cat. No. B1420938
CAS RN: 1240529-12-7
M. Wt: 241.18 g/mol
InChI Key: IFRWNFAYWZZMIJ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2S . It is a derivative of piperidine, which is a heterocyclic organic compound .


Synthesis Analysis

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and similar compounds often involves the use of ethanol as a solvent . The yield of the synthesis process can be quite high, reaching up to 97% .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride consists of a piperidine ring attached to a thiazol-2-yl group . The InChI code for this compound is 1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 .

Scientific Research Applications

Anticancer Research

The compound 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride has been indicated to have potential applications in anticancer research. Small IC 50 values suggest that higher concentrations of this compound may enhance its anticancer effects, making it a candidate for further study in cancer treatment strategies .

Synthetic Chemistry

In synthetic chemistry, thiazole derivatives, which include the core structure of this compound, are synthesized through various reactions such as three-component reactions involving phenyl acetylene, N-bromosuccinimide, and thiourea. These derivatives yield good results and have diverse applications in chemical synthesis .

Pharmacology

Thiazole derivatives are known for their pharmacological properties. For example, amiphenazole, which contains a thiazole moiety, is used in the treatment of barbiturate or opiate poisoning . This suggests that 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride could be explored for similar pharmacological uses.

Chemical Research and Development

This compound is available for purchase from chemical suppliers such as MilliporeSigma and BLD Pharm, indicating its use in chemical research and development for various applications including but not limited to medicinal chemistry and drug discovery .

Analytical Chemistry

The detailed analytical data provided by suppliers like BLD Pharm, including NMR, HPLC, LC-MS, UPLC data, points to the use of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride in analytical chemistry for method development and validation .

properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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